molecular formula C10H6F3IN2O2 B15533646 3-Iodo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-Iodo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15533646
M. Wt: 370.07 g/mol
InChI Key: YFZJWXGJWAPJMU-UHFFFAOYSA-N
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Description

3-Iodo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetically versatile chemical scaffold based on the biologically important pyrido[1,2-a]pyrimidin-4-one core structure, which is recognized as a privileged scaffold in medicinal chemistry due to its wide range of therapeutic properties . This specific derivative is functionalized with key substituents that enhance its research value: the iodine atom at the 3-position provides a reactive handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships, while the methoxy group at the 8-position and the trifluoromethyl group at the 2-position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability . The pyrido[1,2-a]pyrimidin-4-one scaffold is known to exhibit diverse biological activities, including antitumor, anti-influenza, oxidative burst inhibition, and lipid droplet synthesis inhibition, making it a valuable template for developing novel therapeutic agents . Recent research on analogous trifluoromethyl-substituted pyridopyrimidine derivatives has demonstrated promising anticancer activity against various human cancer cell lines, including cervical (HeLa), colon (COLO 205), liver (HepG2), and breast (MCF7) cancers . Furthermore, related compounds have shown potential as aldose reductase inhibitors, efflux pump inhibitors, and hepatitis C virus NS3 protease inhibitors . This compound is intended for research purposes only in applications such as medicinal chemistry, drug discovery, and biological probe development. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H6F3IN2O2

Molecular Weight

370.07 g/mol

IUPAC Name

3-iodo-8-methoxy-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H6F3IN2O2/c1-18-5-2-3-16-6(4-5)15-8(10(11,12)13)7(14)9(16)17/h2-4H,1H3

InChI Key

YFZJWXGJWAPJMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C(=O)N2C=C1)I)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Variations in Key Analogs

Compound Name Position 2 Position 3 Position 7/8 Reference
Target Compound CF₃ I 8-OCH₃ -
8-Fluoro-3-iodo-2-CF₃ analog CF₃ I 8-F
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one H Cl H
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl] 3,4-Dimethoxyphenyl H 7-piperazinyl
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Cl H 7-CH₃

Key Observations:

Halogen Effects :

  • The iodo substituent (target) increases molecular weight (~358.03 g/mol) compared to chloro (146.15 g/mol for base scaffold) .
  • Iodo may enhance radiosensitivity in therapeutic contexts, unlike smaller halogens (Cl, F).

Electron-Withdrawing Groups :

  • The trifluoromethyl group (target) improves metabolic stability and lipophilicity relative to methyl or methoxy groups .
  • In contrast, 2-chloro analogs exhibit higher reactivity in nucleophilic substitutions .

8-fluoro (more electronegative but less bulky) .

Physicochemical Properties

Table 2: Property Comparison

Property Target Compound 3-Chloro Analog 8-Fluoro-3-Iodo-2-CF₃
Molecular Weight ~358.03 g/mol 146.15 g/mol ~356.02 g/mol
Halogen Reactivity Moderate (I) High (Cl) Moderate (I)
LogP (Estimated) ~2.5 (CF₃, OCH₃) ~1.2 ~2.7 (CF₃, F)

Q & A

Q. Key Considerations :

  • Regioselectivity : Halogenation at C-3 is favored due to electronic effects of the pyrimidinone core .
  • Yield Optimization : Microwave-assisted reactions improve efficiency (e.g., 81% yield at 30 mA current in DMSO with KI as electrolyte) .

How do reaction mechanisms differ between metal-catalyzed and metal-free C-3 functionalization methods?

Q. Advanced Mechanistic Analysis

  • Metal-Catalyzed (e.g., Pd) : Involves oxidative addition of the C–I bond to Pd(0), transmetallation with boronic acids, and reductive elimination to form C–C bonds. This method is ideal for aryl/alkyl group introduction but requires stringent anhydrous conditions .
  • Metal-Free Radical Pathways : For chalcogenation (S/Se), iodine or persulfate generates thiyl/selenyl radicals, which undergo regioselective addition to the electron-rich C-3 position. Evidence from radical scavenger studies (e.g., TEMPO inhibition) supports this pathway .

Q. Data Contradiction :

  • Metal-free methods avoid Pd contamination but may produce mixtures with electron-deficient substrates. For example, electron-withdrawing groups (–CF₃) improve selenylation yields (93%) compared to electron-donating groups (–OMe, 67%) .

What methodologies are used to evaluate the biological activity of 3-iodo derivatives?

Q. Advanced Screening Approaches

Enzyme Inhibition Assays : Test Δ5-desaturase (D5D) inhibition using recombinant enzymes and fluorescent substrates. IC₅₀ values are calculated from dose-response curves .

Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with trifluoromethyl-containing analogs showing IC₅₀ values <10 μM .

Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HT₆ receptor antagonism) to determine Ki values .

Q. Analytical Validation :

  • Purity (>95%) confirmed via HPLC (C18 column, acetonitrile/water gradient) and HRMS .

How can researchers address synthetic challenges like byproduct formation during iodination?

Q. Methodological Troubleshooting

  • Byproduct Mitigation : Halogenation of 6-halo derivatives (e.g., 6-Cl or 6-Br) may yield naphthyridinone byproducts via [4+2] cycloaddition. Use low temperatures (0–5°C) and stoichiometric NIS to suppress side reactions .
  • Purification Strategies : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the desired product .

Q. Yield Data :

  • Optimal iodination: 85% yield under NIS/H₂SO₄ conditions .
  • Gram-scale selenylation: 71–93% yield using diaryl diselenides .

What computational tools assist in predicting reactivity and regioselectivity for derivatives?

Q. Advanced Modeling Techniques

DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set predicts electrophilic aromatic substitution (EAS) reactivity. The C-3 position shows the lowest activation energy due to resonance stabilization .

Molecular Docking (AutoDock Vina) : Models interactions with biological targets (e.g., D5D active site) to guide functional group modifications .

Q. Case Study :

  • Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, as seen in oxadiazole derivatives with Δ5-desaturase IC₅₀ = 0.8 nM .

How does the trifluoromethyl group influence spectroscopic characterization?

Q. Analytical Methodology

  • <sup>19</sup>F NMR : A singlet at δ –62 ppm confirms the –CF₃ group .
  • IR Spectroscopy : Stretching vibrations at 1280 cm⁻¹ (C–F) and 1625 cm⁻¹ (C=O) validate structural integrity .

Q. Comparative Data :

  • <sup>1</sup>H NMR : Methoxy (–OCH₃) protons resonate as a singlet at δ 3.90–4.10 ppm .

What are the limitations of current synthetic methods for scaling up production?

Q. Industrial Translation Challenges

  • Metal Residues : Pd contamination in cross-coupled products requires costly purification (e.g., SCX-2 cartridges) .
  • Solvent Use : DMSO in gram-scale reactions complicates waste management. Alternatives like ethanol/water mixtures improve sustainability .

Q. Innovative Solutions :

  • Continuous flow reactors reduce reaction times (2–4 hours vs. 24 hours batch) .

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